Brigatinib

Vue d'ensemble

Description

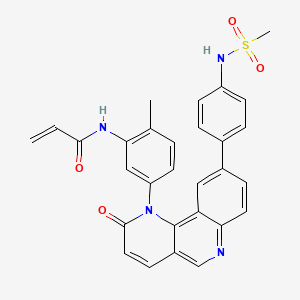

Brigatinib, marketed under the brand name Alunbrig, is a small-molecule targeted cancer therapy developed by Ariad Pharmaceuticals, Inc. It acts as both an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor. This compound is primarily used for the treatment of ALK-positive non-small cell lung cancer (NSCLC) and has shown significant efficacy in overcoming resistance to other ALK inhibitors .

Applications De Recherche Scientifique

Mécanisme D'action

Brigatinib acts as a tyrosine kinase inhibitor with activity against multiple kinases, including ALK, ROS1, insulin-like growth factor 1 receptor, and EGFR deletions and point mutations. It inhibits ALK phosphorylation and the activation of downstream signaling proteins, thereby blocking the action of abnormal proteins that signal cancer cells to multiply .

Safety and Hazards

Brigatinib can cause serious side effects such as lung problems, vision problems, high blood pressure, high blood sugar, very slow heartbeats, muscle damage, or pancreatitis . If coadministration with a strong or moderate CYP3A inhibitor cannot be avoided, the dose of this compound should be reduced by approximately 50% (strong CYP3A inhibitor) or approximately 40% (moderate CYP3A inhibitor), respectively .

Orientations Futures

Brigatinib has shown superior efficacy compared with crizotinib in terms of both systemic and intracranial disease . This trial establishes this compound as a novel first-line option for ALK-TKI naïve ALK-positive NSCLC, along with alectinib . This compound in combination with anti-EGFR antibodies is a promising strategy to overcoming triple mutations .

Analyse Biochimique

Biochemical Properties

Brigatinib is a potent inhibitor of multiple kinases, including ALK, ROS1, insulin-like growth factor 1 receptor (IGF-1R), and FLT-3, as well as EGFR deletions and point mutations . It acts by inhibiting ALK phosphorylation and the activation of downstream signaling proteins .

Cellular Effects

This compound has shown substantial activity against all 17 secondary ALK mutants tested in cellular assays . It has also demonstrated superior inhibitory profile compared with crizotinib, ceritinib, and alectinib at clinically achievable concentrations . This compound is the only tyrosine kinase inhibitor (TKI) to maintain substantial activity against the most recalcitrant ALK resistance mutation, G1202R .

Molecular Mechanism

This compound acts by inhibiting ALK phosphorylation and the activation of downstream signaling proteins . It is primarily metabolized by cytochrome P450 (CYP) 3A . Results of clinical drug–drug interaction studies and physiologically based pharmacokinetic analyses have demonstrated that coadministration of strong or moderate CYP3A inhibitors or inducers with this compound should be avoided .

Temporal Effects in Laboratory Settings

After oral administration of single doses of this compound 30–240 mg, the median time to reach maximum plasma concentration ranged from 1 to 4 hours . This compound showed dose linearity over the dose range of 60–240 mg once daily .

Dosage Effects in Animal Models

In mice with ALK-positive tumors implanted subcutaneously or intracranially, superior efficacy of this compound was observed

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 (CYP) 3A . It is a weak inducer of CYP3A in vivo .

Transport and Distribution

This compound is 91% bound to human plasma proteins and binding is not concentration dependent . The blood-to-plasma concentration ratio for this compound is 0.69, suggesting the lack of preferential binding to red blood cells . The mean apparent volume of distribution of this compound was estimated to be 307 L .

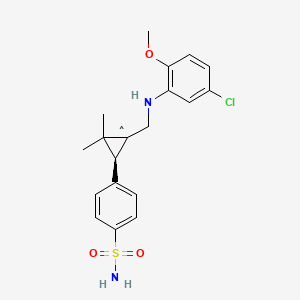

Méthodes De Préparation

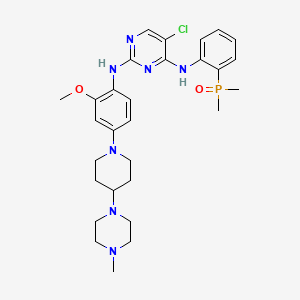

The synthesis of brigatinib involves several key steps:

Substitution Reaction: 2,4,5-trichloropyrimidine and 2-(dimethylphospho)aniline undergo a substitution reaction of aromatic amine under the action of an acid-binding agent to obtain an intermediate (2,5-dichloro-N-(2-(dimethylphosphine)phenyl)pyrimidine-4-amine).

Substitution Reaction: 2-nitro-5-fluorobenzene methyl ether and 1-methyl-4-(4-piperidyl)-piperazine undergo a substitution reaction of aromatic amine under the action of an acid-binding agent to obtain a compound (1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)4-methylpiperazine).

Catalytic Hydrogenation: The product obtained in the previous step undergoes palladium-carbon catalytic hydrogenation to obtain another intermediate (2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperazinyl]aniline).

Amine Substitution Reaction: The two intermediates obtained from the previous steps undergo an amine substitution reaction under acidic catalysis conditions to obtain the crude product of this compound

Analyse Des Réactions Chimiques

Brigatinib undergoes various chemical reactions, including:

Oxidation: this compound is primarily metabolized by cytochrome P450 (CYP) 3A.

Substitution: The synthesis of this compound involves multiple substitution reactions, as described in the preparation methods.

Hydrogenation: Catalytic hydrogenation is a key step in the synthesis of this compound.

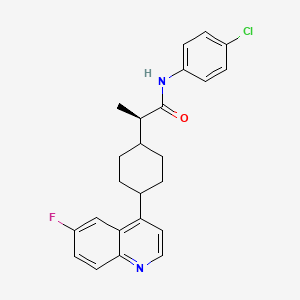

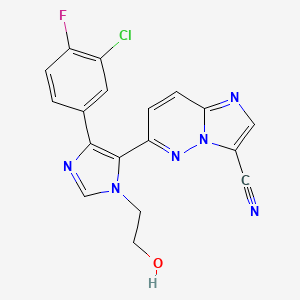

Comparaison Avec Des Composés Similaires

Brigatinib is compared with other second-generation ALK inhibitors such as ceritinib and alectinib. While all these inhibitors target ALK, this compound has shown superior efficacy in overcoming resistance mutations and has substantial activity against central nervous system metastases . Similar compounds include:

Ceritinib: Another second-generation ALK inhibitor used in the treatment of ALK-positive NSCLC.

Alectinib: Also a second-generation ALK inhibitor with similar applications but different efficacy profiles

This compound’s unique ability to inhibit multiple kinases and its efficacy against resistant mutations make it a valuable compound in cancer therapy.

Propriétés

IUPAC Name |

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILRADAXUVEEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39ClN7O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027929 | |

| Record name | Brigatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Brigatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Brigitanib acts as a tyrosine kinase inhibitor with activity against multiple kinases including ALK, ROS1, insulin-like growth factor 1 receptor and against EGFR deletions and point mutations. It acts by inhibiting ALK phosphorylation and the activation of downstream signaling proteins. | |

| Record name | Brigatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

1197953-54-0 | |

| Record name | Brigatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197953540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brigatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brigatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-((5-chloro-2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRIGATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYW8DB273J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide](/img/structure/B606287.png)

![9-[4-[(2-bromophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione](/img/structure/B606294.png)